
4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid
説明
4-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid is a chemical compound with the following IUPAC name: 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenylboronic acid . Its molecular formula is C12H16BNO4 , and its molecular weight is approximately 249.07 g/mol . This compound belongs to the class of boronic acids, which are essential in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, boronic acids are often prepared through boronate ester formation or direct boronation of aryl compounds. Researchers typically employ boron reagents such as trialkylborates or boronic acids themselves .
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl ring attached to a boronic acid group. The tetrahydrofuran (THF) moiety is linked to the phenyl ring via a carbamoyl group. The THF ring provides flexibility and solubility, while the boronic acid functionality allows for versatile reactivity in cross-coupling reactions .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. In these reactions, it acts as a boron source, forming C-C bonds with aryl or heteroaryl halides. Additionally, it can undergo oxidation to form boronic acid derivatives .
科学的研究の応用
Catalyst for Dehydrative Amidation
4-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid, and related boronic acids, have been utilized as catalysts in chemical synthesis. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has demonstrated high effectiveness as a catalyst for dehydrative amidation between carboxylic acids and amines. This process is crucial for α-dipeptide synthesis, highlighting the role of the ortho-substituent on boronic acid in accelerating amidation by preventing amine coordination to the boron atom, thus showcasing the potential utility of similar compounds in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Development of Organic Phosphorescent Materials
Aryl boronic acids, including this compound analogs, have been explored for their applications in the development of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The cyclic-esterification of these acids with appropriate dihydric alcohols has been shown to be a simple and effective approach for screening organic RTP and ML materials. This method has transformed non-RTP and ML active compounds into long-lived RTP emitters and bright ML dyes with specific optical properties, indicating the potential of such boronic acids in the creation of new optoelectronic materials (Zhang, Sun, Tang, Wang, Fan, Liu, Xue, & Yang, 2018).
Supramolecular Assemblies
Phenylboronic acids, including derivatives similar to this compound, have been utilized in the construction of supramolecular assemblies. Such assemblies have been formed due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. This application showcases the role of boronic acids in directing the formation of complex structures, which can have implications for the development of novel materials with specific functions (Pedireddi & Seethalekshmi, 2004).
特性
IUPAC Name |
[4-(oxolan-2-ylmethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h3-6,11,16-17H,1-2,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQWKOHCDPHSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2CCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675044 | |
| Record name | (4-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874534-61-9 | |
| Record name | (4-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







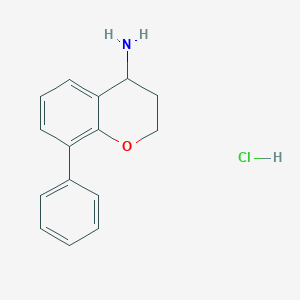
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)

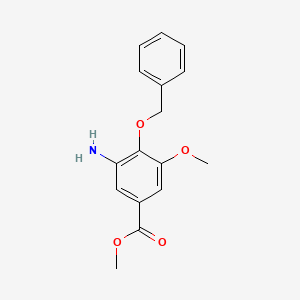
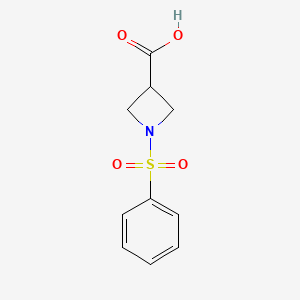
![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)

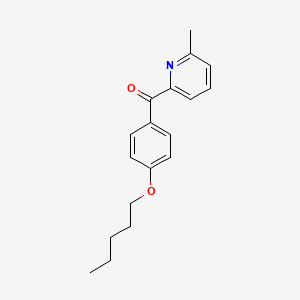
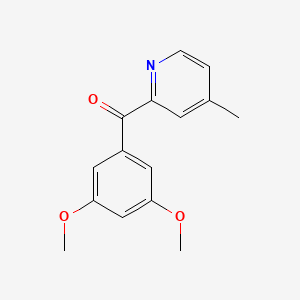
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454206.png)